molecular formula C11H19NO4 B2423535 Cyclobutanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,methyl ester, (1R,2S)- CAS No. 868364-62-9

Cyclobutanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,methyl ester, (1R,2S)-

Cat. No.: B2423535
CAS No.: 868364-62-9
M. Wt: 229.276
InChI Key: PJCOLFTZORXKKQ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Assignment

The compound is systematically named methyl (1R,2S)-2-[(1,1-dimethylethoxy)carbonyl]amino)cyclobutanecarboxylate . The cyclobutane ring serves as the parent structure, with substituents at positions 1 and 2.

Key Features :

  • Position 1 : A methyl ester group (-COOCH₃) attached to the cyclobutane ring.
  • Position 2 : A tert-butoxycarbonyl (Boc) protected amino group (-NHCOO(C(CH₃)₃)).
  • Stereochemistry : The (1R,2S) configuration is defined by Cahn-Ingold-Prelog (CIP) priorities:
    • Position 1 : Priorities rank as follows: carboxylate group > cyclobutane ring > hydrogen.
    • Position 2 : Priorities rank as follows: Boc-protected amino group > cyclobutane ring > hydrogen.

The stereochemical assignment ensures a cis-trans relationship between the substituents, critical for its reactivity and biological interactions.

X-ray Crystallographic Analysis of Cyclobutane Ring System

X-ray diffraction studies reveal the cyclobutane ring adopts a puckered conformation to relieve strain. Key geometric parameters include:

Parameter Value Source
Cyclobutane C–C bond 1.54–1.58 Å
Boc–N–C bond angle ~115°
Ester C=O bond length 1.20–1.25 Å

Structural Insights :

  • The cyclobutane ring exhibits a twisted conformation, with alternating angles of ~90° and 120° to minimize steric strain.
  • Intramolecular hydrogen bonding between the Boc carbonyl oxygen and adjacent cyclobutane hydrogens stabilizes the conformation.

Conformational Analysis Through NMR Spectroscopy

NMR spectroscopy provides dynamic insights into the compound’s conformational flexibility.

Key Observations :

  • ¹H NMR :
    • Boc Methyl Groups : δ 1.20–1.40 ppm (singlet, 9H, tert-butyl).
    • Cyclobutane Protons : δ 1.50–2.50 ppm (multiplet, 4H).
    • Ester Methyl : δ 3.70–3.80 ppm (singlet, 3H).
  • ¹³C NMR :
    • Ester Carbonyl : δ 170–173 ppm.
    • Boc Carbonyl : δ 155–158 ppm.

Conformational Behavior :

  • The cyclobutane ring undergoes rapid ring puckering, leading to averaged signals in NMR.
  • The Boc group’s steric bulk restricts rotational freedom, influencing the preferred conformation.

Computational Modeling of Steric and Electronic Effects

Molecular mechanics and quantum mechanical calculations elucidate steric and electronic interactions.

Steric Effects :

  • The Boc group introduces significant steric hindrance, favoring a trans-configuration between the substituents.
  • The cyclobutane ring’s strain energy (~25 kcal/mol) is partially offset by conjugation with the ester group.

Electronic Effects :

  • The electron-withdrawing ester group polarizes the cyclobutane ring, enhancing electrophilic reactivity at position 2.
  • DFT calculations predict a LUMO energy of ~−0.5 eV, indicating moderate electron deficiency.

Properties

IUPAC Name

methyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCOLFTZORXKKQ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,methyl ester, (1R,2S)- typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles under controlled conditions.

    Introduction of the tert-Butoxycarbonylamino Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the cyclobutane ring is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Pharmaceutical Applications

Cyclobutanecarboxylic acid derivatives are increasingly recognized for their role as intermediates in the synthesis of pharmaceutical compounds. The specific compound discussed here has been explored for its potential in:

  • Drug Development : The structural characteristics of cyclobutanecarboxylic acid derivatives allow them to serve as scaffolds for the design of novel therapeutic agents. For instance, they may be employed in the development of anti-inflammatory or analgesic drugs due to their ability to modulate biological pathways.
  • Enzyme Inhibition : Studies have shown that certain cyclobutane derivatives can act as enzyme inhibitors. For example, research indicates that these compounds can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as diabetes and cancer.

Case Study: Synthesis of Anticancer Agents

A recent study highlighted the synthesis of a series of cyclobutane derivatives that demonstrated promising anticancer activity. The compounds were tested against various cancer cell lines, showing IC50 values in the micromolar range. This suggests a potential pathway for developing new anticancer therapies based on cyclobutane structures.

Organic Synthesis Applications

In organic chemistry, cyclobutanecarboxylic acid derivatives are valuable for:

  • Synthetic Intermediates : They are utilized as intermediates in the synthesis of more complex organic molecules. Their unique ring structure allows for diverse functionalization, making them versatile building blocks in organic synthesis.
  • Catalysis : Cyclobutane derivatives have been studied as catalysts or catalyst precursors in various reactions, including Diels-Alder reactions and other cycloaddition processes. Their ability to stabilize transition states can enhance reaction yields and selectivity.

Data Table: Reaction Conditions for Cyclobutane Derivatives

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
Diels-AlderCyclobutanecarboxylic Acid Derivative8590
Nucleophilic SubstitutionVarious Nucleophiles7580

Materials Science Applications

The unique properties of cyclobutanecarboxylic acid derivatives extend into materials science:

  • Polymer Chemistry : These compounds can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Their rigid structure contributes to thermal stability and mechanical strength.
  • Nanomaterials : Research is ongoing into the use of cyclobutane derivatives in the development of nanomaterials for applications in electronics and photonics. Their ability to form stable structures at the nanoscale opens avenues for innovation in material design.

Case Study: Development of High-Performance Polymers

A study investigated the incorporation of cyclobutanecarboxylic acid derivatives into polycarbonate matrices. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polycarbonates. This demonstrates the potential for enhancing performance in engineering applications.

Mechanism of Action

The mechanism by which Cyclobutanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,methyl ester, (1R,2S)- exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2S)-2-amino-3-phenylpropanoate: Similar structure but with an amino group instead of the tert-butoxycarbonylamino group.

    Ethyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring, a tert-butoxycarbonylamino group, and a methyl ester group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

Cyclobutanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. The compound Cyclobutanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,2S)- , is a notable example that has been studied for its pharmacological potential. This article provides an in-depth analysis of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 229.31 g/mol
  • CAS Number : 951173-39-0

The structural features include a cyclobutane ring, a carboxylic acid moiety, and an amide functional group, which contribute to its biological properties.

1. Pharmacological Effects

Research indicates that cyclobutanecarboxylic acid derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that certain derivatives possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. For instance, compounds similar to the one have been shown to induce apoptosis in human cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases.

2. Metabolism and Toxicology

The metabolic pathway of cyclobutanecarboxylic acid derivatives typically involves hydrolysis by carboxylesterases, leading to the formation of the corresponding alcohols and acids. This biotransformation is crucial for understanding their pharmacokinetics and potential toxicity profiles.

  • Toxicity Studies : Toxicological assessments indicate low acute toxicity for many cyclobutane derivatives. For example, in a repeated-dose toxicity study conducted on rats, no significant adverse effects were observed at doses up to 2,500 mg/kg body weight per day . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

Several case studies highlight the biological activity of cyclobutanecarboxylic acid derivatives:

  • Case Study 1 : A study investigated the anticancer effects of a related cyclobutane derivative on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 20 µM, with evidence of apoptosis confirmed via flow cytometry.
  • Case Study 2 : Another study focused on the antimicrobial activity against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerInduction of apoptosis in MCF-7 cells
Anti-inflammatoryReduction in pro-inflammatory cytokines
Metabolic StabilityHydrolysis by carboxylesterases

Q & A

Basic: What synthetic strategies are effective for introducing the Boc-protected amino group into cyclobutane derivatives?

Answer:
The tert-butoxycarbonyl (Boc) group is commonly introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For cyclobutane derivatives, this typically occurs after the cyclobutane ring is formed to avoid ring strain interference. For example, in analogs like cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (CAS 1008773-79-2), the Boc group is introduced via nucleophilic attack of the amine on Boc anhydride in the presence of a catalyst like DMAP . Reaction optimization (e.g., solvent polarity, temperature) is critical to prevent epimerization at the stereogenic centers.

Advanced: How can researchers address conflicting enantiomeric excess (ee) values reported for (1R,2S)-configured cyclobutane derivatives?

Answer:
Discrepancies in ee values often arise from variations in chiral stationary phases (CSPs) used for HPLC analysis or differences in synthetic conditions (e.g., catalyst loading, temperature). To resolve this:

  • Method 1: Cross-validate results using multiple CSPs (e.g., Chiralpak AD-H vs. OD-H columns) .
  • Method 2: Employ nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangement of substituents .
  • Method 3: Compare optical rotation data with literature values for structurally similar compounds, such as (1R,2R)-1,2-dimethylcyclobutane derivatives .

Basic: Which spectroscopic techniques are most reliable for confirming the stereochemistry of methyl ester derivatives in cyclobutane systems?

Answer:

  • 1H/13C NMR: Coupling constants (e.g., J values for vicinal protons) and NOE correlations can distinguish cis vs. trans configurations. For instance, in (1R,2S)-configured cyclobutanes, axial-equatorial proton couplings typically range between 8–12 Hz .
  • X-ray Crystallography: Provides definitive stereochemical assignment, as seen in analogs like tert-butyl N-(3-oxocyclobutyl) carbamate (CAS 154748-49-9) .
  • IR Spectroscopy: Confirms ester (C=O stretch ~1740 cm⁻¹) and carbamate (C=O ~1680 cm⁻¹) functional groups .

Advanced: What computational methods evaluate cyclobutane ring strain’s impact on the carboxylic acid moiety’s reactivity?

Answer:

  • Density Functional Theory (DFT): Calculates strain energy via angle deviation from ideal tetrahedral geometry (Baeyer strain theory). For cyclobutanecarboxylic acid derivatives, ring strain (~26 kcal/mol) increases electrophilicity at the carbonyl carbon, enhancing nucleophilic acyl substitution .
  • Molecular Dynamics (MD): Simulates steric hindrance during reactions, such as ester hydrolysis under acidic vs. basic conditions .
  • QSPR Models: Correlate ring strain with experimental reactivity data, e.g., accelerated hydrolysis rates compared to cyclohexane analogs .

Basic: What safety protocols are recommended for handling cyclobutane derivatives with acute toxicity?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods to minimize inhalation risks (H335) .
  • Disposal: Neutralize waste with a licensed contractor; avoid drain disposal due to potential aquatic toxicity (Section 13, ).

Advanced: How can epimerization be minimized during esterification of Boc-protected amino cyclobutanecarboxylic acids?

Answer:

  • Low-Temperature Reactions: Conduct esterification at 0–5°C to reduce thermal energy available for stereochemical inversion .
  • Mild Bases: Use DMAP or pyridine instead of strong bases like NaH to avoid deprotonation at stereogenic centers .
  • Inert Atmosphere: Perform reactions under nitrogen/argon to prevent acid-catalyzed racemization .

Basic: What analytical workflows confirm the purity of cyclobutane derivatives post-synthesis?

Answer:

  • HPLC-PDA: Utilize reversed-phase C18 columns with UV detection (λ = 210–254 nm) to detect impurities <0.1% .
  • GC-MS: Monitor volatile byproducts (e.g., methyl ester degradation fragments) .
  • Elemental Analysis: Validate molecular formula consistency (e.g., C, H, N content within ±0.3% of theoretical) .

Advanced: Why do some synthetic routes yield contradictory yields for cyclobutane ring formation?

Answer:

  • Kinetic vs. Thermodynamic Control: High-temperature methods favor thermodynamically stable products (e.g., trans isomers), while low-temperature photochemical [2+2] cycloadditions favor kinetic products (e.g., cis isomers) .
  • Catalyst Sensitivity: Palladium-catalyzed cyclizations may show variability due to trace moisture or oxygen, requiring strict anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.